

An In-depth Technical Guide to 3-Ethyl-5,5-dimethyloctane

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Compound of Interest

Compound Name: 3-Ethyl-5,5-dimethyloctane

Cat. No.: B14542326

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This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and characterization of **3-Ethyl-5,5-dimethyloctane**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data presented for clarity and comparative analysis.

Core Compound Properties

3-Ethyl-5,5-dimethyloctane is a saturated branched-chain alkane with the molecular formula $C_{12}H_{26}$.^{[1][2]} As a member of the alkane family, it is a nonpolar compound, expected to be a colorless liquid at room temperature with properties characteristic of hydrocarbons of similar molecular weight.

Physicochemical and Thermophysical Data

Quantitative data for **3-Ethyl-5,5-dimethyloctane** has been compiled from various chemical databases. The following tables summarize its key properties.

Table 1: General Physicochemical Properties of **3-Ethyl-5,5-dimethyloctane**

Property	Value	Source
IUPAC Name	3-ethyl-5,5-dimethyloctane	PubChem[3]
CAS Number	62183-71-5	Guidechem[1], NIST[4][5]
Molecular Formula	C12H26	Guidechem[1], PubChem[3]
Molecular Weight	170.33 g/mol	PubChem[3]
Canonical SMILES	CCCC(C)(C)CC(CC)CC	PubChem[3]
InChI Key	UGEWSKWSWHZABT-UHFFFAOYSA-N	PubChem[3]

Table 2: Computed Properties of **3-Ethyl-5,5-dimethyloctane**

Property	Value	Source
XLogP3	6.0	PubChem[3]
Complexity	98.6	PubChem[3]
Rotatable Bond Count	6	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	0	PubChem[3]
Topological Polar Surface Area	0 Å ²	PubChem[3]

Table 3: Critically Evaluated Thermophysical Properties from NIST/TRC Web Thermo Tables

Property	Temperature (K)	Pressure (kPa)	Value
Normal Boiling Point	-	101.325	468.0 ± 5.0 K
Critical Temperature	-	-	645.7 K (Predicted)
Critical Pressure	-	-	1900.26 kPa (Predicted)
Liquid Density	298.15	Saturation	754.2 kg/m ³
Liquid Viscosity	298.15	Saturation	0.000803 Pa·s
Liquid Thermal Conductivity	298.15	Saturation	0.113 W/(m·K)
Ideal Gas Enthalpy of Formation	298.15	100	-349.5 kJ/mol

Note: The data in Table 3 is sourced from the NIST/TRC Web Thermo Tables, which provides critically evaluated thermophysical property data.[\[6\]](#)[\[7\]](#)

Experimental Protocols

While specific literature detailing the synthesis and characterization of **3-Ethyl-5,5-dimethyloctane** is not readily available, established methods for the synthesis of branched alkanes can be applied. The Corey-House synthesis is a particularly suitable method for creating unsymmetrical alkanes with high yield.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Proposed Synthesis: Corey-House Reaction

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[\[6\]](#)[\[9\]](#) For the synthesis of **3-Ethyl-5,5-dimethyloctane**, a plausible retrosynthetic analysis suggests the coupling of a 3-halo-3-methylhexane with a lithium di(tert-pentyl)cuprate or a similar strategy. A generalized protocol is provided below.

Step 1: Preparation of the Alkyl Halide An appropriate secondary or tertiary alkyl halide is required. For this synthesis, let's consider the formation of 2-bromo-2-methylbutane as a precursor to one of the fragments.

- Materials: 2-methyl-2-butanol, hydrobromic acid (48%).
- Procedure:
 1. Cool 2-methyl-2-butanol in an ice bath.
 2. Slowly add hydrobromic acid with stirring.
 3. Allow the mixture to react, monitoring for the formation of two layers.
 4. Separate the organic layer, wash with cold water, then with a dilute sodium bicarbonate solution, and finally with brine.
 5. Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to purify the 2-bromo-2-methylbutane.

Step 2: Preparation of the Gilman Reagent (Lithium Dialkylcuprate) This involves the reaction of an alkyllithium with a copper(I) halide.^[9]

- Materials: Alkyl halide (e.g., 2-bromopentane), lithium metal, anhydrous diethyl ether, copper(I) iodide.
- Procedure:
 1. In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add finely cut lithium metal to anhydrous diethyl ether.
 2. Add the alkyl halide dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath.
 3. After the lithium is consumed, the resulting alkyllithium solution is cooled.
 4. In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool in an ice bath.
 5. Transfer the alkyllithium solution to the copper(I) iodide suspension via cannula, maintaining the low temperature. This forms the Gilman reagent.

Step 3: Coupling Reaction The Gilman reagent is then reacted with the second alkyl halide.^[6]
^[9]

- Materials: Gilman reagent from Step 2, second alkyl halide (e.g., 3-bromo-3,3-dimethyloctane precursor), anhydrous diethyl ether.
- Procedure:
 1. To the cold solution of the Gilman reagent, add the second alkyl halide dropwise with continuous stirring.
 2. Allow the reaction to proceed at low temperature for several hours, then warm to room temperature and stir overnight.
 3. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 4. Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
 5. Remove the solvent under reduced pressure and purify the resulting **3-Ethyl-5,5-dimethyloctane** by fractional distillation or column chromatography.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for the identification and purity assessment of volatile organic compounds like alkanes.

- Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent such as hexane.
- Instrumentation: A gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1) coupled to a mass spectrometer.^[10]
- GC Conditions:
 - Injector Temperature: 250 °C

- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
- Data Analysis: The retention time from the gas chromatogram will indicate the volatility of the compound. The mass spectrum will show a molecular ion peak (or a peak corresponding to M-15 due to the loss of a methyl group) and a characteristic fragmentation pattern for a branched alkane.[11] Preferential fragmentation at the branching points can help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR spectroscopy are essential for unambiguous structure elucidation.

- Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl_3).
- ^1H NMR Analysis: The proton NMR spectrum of alkanes typically shows signals in the upfield region (0.7-1.5 ppm).[12] The chemical shifts, integration, and splitting patterns of the signals for the ethyl and methyl groups, as well as the methylene and methine protons in the octane backbone, will confirm the connectivity of the molecule.
- ^{13}C NMR Analysis: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts will be characteristic of primary, secondary, tertiary, and quaternary carbons in an alkane environment.[12]

Potential Applications and Logical Workflows

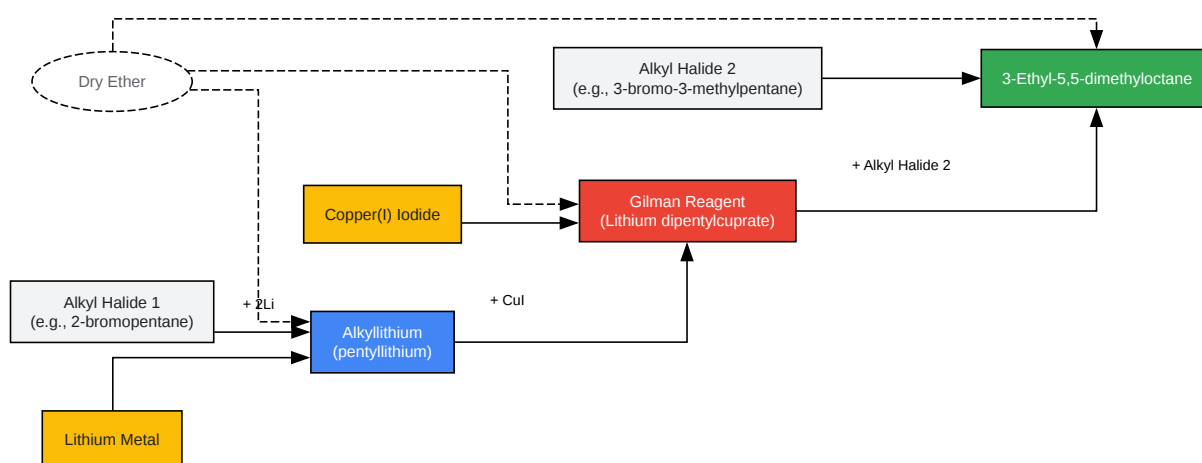
Branched-chain alkanes are known to be valuable components of fuels due to their higher octane ratings compared to their straight-chain isomers.[13][14][15] The complex structure of 3-

Ethyl-5,5-dimethyloctane suggests it may have a high octane number, making it a potential candidate as a fuel additive to prevent engine knocking.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for **3-Ethyl-5,5-dimethyloctane** using the Corey-House reaction.

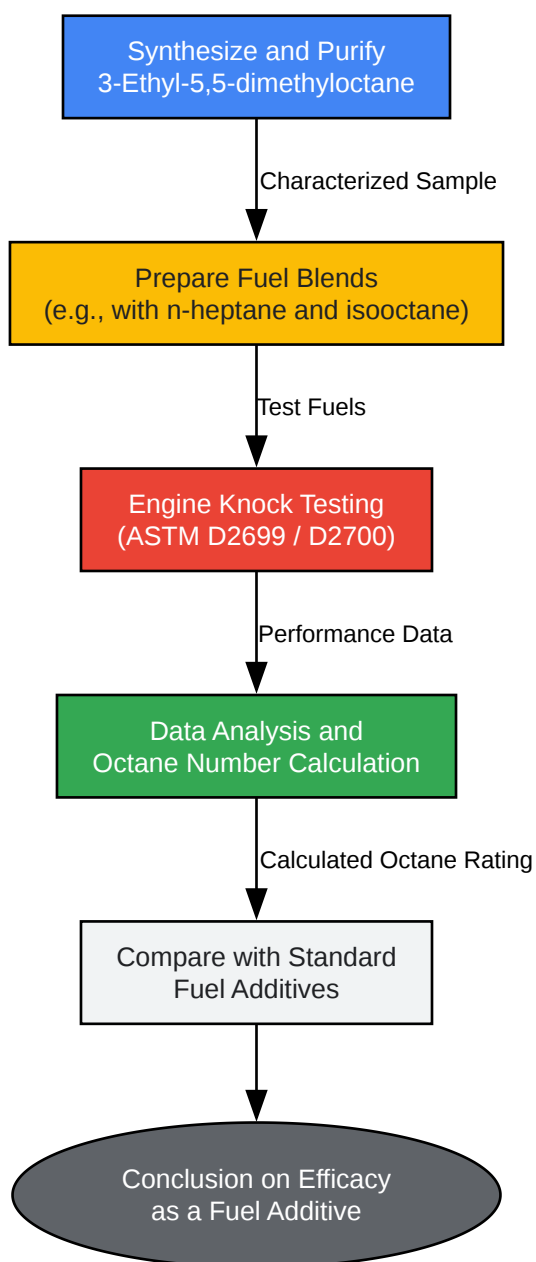


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Caption: A plausible Corey-House synthesis pathway for **3-Ethyl-5,5-dimethyloctane**.

Experimental Workflow for Fuel Property Analysis

This diagram outlines the logical steps to evaluate the potential of **3-Ethyl-5,5-dimethyloctane** as a fuel additive.



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Caption: Logical workflow for evaluating the fuel properties of **3-Ethyl-5,5-dimethyloctane**.

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